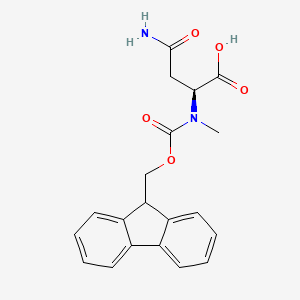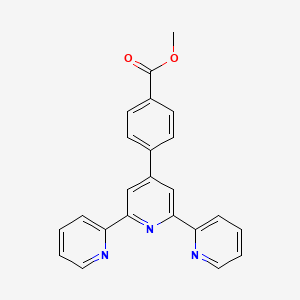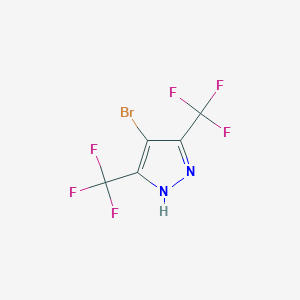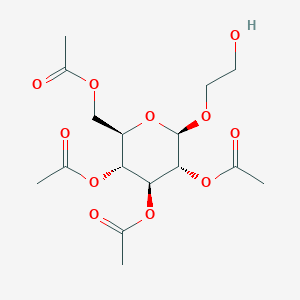
Bode Catalyst 2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Bode Catalyst 2 is synthesized through a series of chemical reactions involving the formation of the triazolium ring and subsequent substitution reactions. The key steps include:
- Formation of the triazolium ring by reacting appropriate precursors under controlled conditions.
- Substitution of the triazolium ring with the mesityl group (2,4,6-trimethylphenyl) to form the desired chiral compound.
- Purification and crystallization to obtain the final product as a monohydrate .
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process includes:
- Large-scale synthesis of the triazolium precursor.
- Efficient substitution reactions to introduce the mesityl group.
- Purification using techniques such as recrystallization and chromatography to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: Bode Catalyst 2 undergoes various types of reactions, including:
Oxidation: It can participate in oxidative coupling reactions.
Substitution: It is involved in substitution reactions to form different derivatives.
Cycloaddition: It can catalyze cycloaddition reactions to form cyclic compounds.
Common Reagents and Conditions:
Oxidative Coupling: Enals and di(hetero)arylmethanes are common reagents used in oxidative coupling reactions with this compound.
Substitution Reactions: Various nucleophiles can be used for substitution reactions.
Cycloaddition: Enals and β-silyl enones are used in cycloaddition reactions.
Major Products:
Oxidative Coupling: Benzimidazole fused lactams.
Substitution Reactions: Various substituted triazolium derivatives.
Cycloaddition: Cyclic compounds such as dihydropyridinones.
Wissenschaftliche Forschungsanwendungen
Bode Catalyst 2 has a wide range of applications in scientific research, including:
Biology: It is used in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of fine chemicals and advanced materials.
Wirkmechanismus
Bode Catalyst 2 exerts its effects through the catalytic generation of reactive species, including activated carboxylates, homoenolates, and enolates. The mechanism involves:
- Activation of the triazolium ring to form a reactive carbene intermediate.
- Interaction of the carbene intermediate with substrates to form reactive species.
- Catalysis of various organic reactions through the formation of reactive intermediates .
Vergleich Mit ähnlichen Verbindungen
Bode Catalyst 2 is unique compared to other similar compounds due to its chiral triazolium structure and its ability to generate reactive species efficiently. Similar compounds include:
- 2-Mesityl-2,5,6,7-tetrahydropyrrolo[2,1-c][1,2,4]triazol-4-ium chloride
- (R,R)-SINpEt⋅HBF4
- (5R,6S)-2-Mesityl-5,6-diphenyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate .
These compounds share similar structural features but differ in their specific reactivity and applications.
Eigenschaften
IUPAC Name |
(1S,9R)-4-(2,4,6-trimethylphenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N3O.ClH/c1-13-8-14(2)20(15(3)9-13)24-12-23-19(22-24)11-25-18-10-16-6-4-5-7-17(16)21(18)23;/h4-9,12,18,21H,10-11H2,1-3H3;1H/q+1;/p-1/t18-,21+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUECWMLEUCWYOS-WKOQGQMTSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C=[N+]3C4C(CC5=CC=CC=C45)OCC3=N2)C.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)N2C=[N+]3[C@@H]4[C@@H](CC5=CC=CC=C45)OCC3=N2)C.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![tert-Butyl 2-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B8099441.png)

![7-(Piperidin-1-yl)-5-azaspiro[2.4]heptane](/img/structure/B8099452.png)




![(3aR,4R,6aS)-2,2-Dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol(relative)](/img/structure/B8099502.png)
![2,2-Dimethylnaphtho[1,8-de][1,3]dioxine](/img/structure/B8099508.png)

![N,N-bis(1-phenylethyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine](/img/structure/B8099518.png)



